(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the reaction of 3-methylphenylamine with thiophene-2-carboxylic acid under specific conditions. One common method is the Eschenmoser coupling reaction, which is highly modular and scalable . This reaction involves the use of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides as starting materials . The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds share a similar structure and have been shown to possess significant tyrosine kinase inhibiting activity.
Thiophene derivatives: Other thiophene-based compounds, such as suprofen and articaine, exhibit various pharmacological properties.
Uniqueness
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is unique due to its specific structural features and the combination of the thiophene ring with the amino(3-methylphenyl)methylidene group
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-4-2-5-10(8-9)12(14)15-17-13(16)11-6-3-7-18-11/h2-8H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVRHOSGACNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CS2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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